REACTION_CXSMILES
|
[CH:1]1([C:6]2[CH:11]=CC=[CH:8][C:7]=2[C:12]([F:15])([F:14])[F:13])[CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)=O.[CH3:19][CH:20](O)[CH3:21].S(=O)(=O)(O)O.C1OCOCO1.S([Cl:38])(=O)(=O)O>CCCCCC.CC(OC)(C)C>[Cl:38][CH2:19][C:20]1[CH:21]=[CH:11][C:6]([CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[C:7]([C:12]([F:15])([F:14])[F:13])[CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
|
C1(CCCC1)C1=C(C=CC=C1)C(F)(F)F
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Name
|
dry ice IPA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
27.3 g
|
Type
|
reactant
|
Smiles
|
C1OCOCO1
|
Name
|
|
Quantity
|
28.1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(=O)(=O)Cl
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
The material was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 L, 3-necked reaction flask fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
was maintained between −12° C. to −10° C
|
Type
|
TEMPERATURE
|
Details
|
was maintained at between −15° C. to −10° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −10° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at between −10° C. to −5° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 20 min at −5° C. and 3 h between −2 to −3° C
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was slowly poured
|
Type
|
STIRRING
|
Details
|
the mixture was stirred well
|
Type
|
ADDITION
|
Details
|
Celite (300 g) was added
|
Type
|
STIRRING
|
Details
|
stirred well
|
Type
|
FILTRATION
|
Details
|
The celite slurry was filtered
|
Type
|
WASH
|
Details
|
the celite bed was washed with MTBE
|
Type
|
CUSTOM
|
Details
|
The aqueous layer of the filtrate was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE (1×700 mL)
|
Type
|
WASH
|
Details
|
The combined MTBE layer was washed with water (1×500 mL)
|
Type
|
WASH
|
Details
|
The MTBE layer was then washed with water (2×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated (at 38° C., bath temperature; 200 Torr)
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
FILTRATION
|
Details
|
filtered through a bed of silica
|
Type
|
WASH
|
Details
|
then the silica bed was washed with hexane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure (38° C., bath temperature; at 200 Torr)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC(=C(C=C1)C1CCCC1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.2 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |